CID 155886364
Description
Based on contextual references to oscillatoxin derivatives (e.g., CID 101283546, CID 185389) , it is inferred to belong to the oscillatoxin family—a class of marine-derived cyclic peptides known for their complex structures and bioactivity.
Properties
Molecular Formula |
C30H46O6 |
|---|---|
Molecular Weight |
502.7 g/mol |
InChI |
InChI=1S/C30H46O6/c1-17-15-30(23(33)18(2)24(34)35-30)36-29(17)14-13-27(5)20-7-8-21-25(3,19(20)9-12-28(27,29)6)11-10-22(32)26(21,4)16-31/h17-18,21-23,31-33H,7-16H2,1-6H3 |
InChI Key |
CBSGBWZNJGIOHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C(C(C(=O)O2)C)O)OC13CCC4(C3(CCC5=C4CCC6C5(CCC(C6(C)CO)O)C)C)C |
Origin of Product |
United States |
Preparation Methods
The preparation methods for compound “CID 155886364” involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Industrial production methods may vary, but they typically involve the following steps:
Synthetic Routes: The synthesis of compound “this compound” involves a series of chemical reactions, including condensation, cyclization, and purification steps. The exact synthetic route depends on the desired end product and the starting materials used.
Reaction Conditions: The reaction conditions for the synthesis of compound “this compound” include specific temperatures, pressures, and catalysts. These conditions are optimized to achieve the highest yield and purity of the compound.
Industrial Production Methods: Industrial production methods for compound “this compound” involve large-scale synthesis using advanced equipment and techniques. These methods are designed to produce the compound in bulk quantities while maintaining high quality and consistency.
Chemical Reactions Analysis
Compound “CID 155886364” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions are as follows:
Oxidation Reactions: Compound “this compound” can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific oxidizing agent and reaction conditions used.
Reduction Reactions: Reduction reactions of compound “this compound” involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution Reactions: Substitution reactions of compound “this compound” involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Compound “CID 155886364” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Some of the key applications are as follows:
Chemistry: In chemistry, compound “this compound” is used as a reagent in various chemical reactions. It is also used as a starting material for the synthesis of other compounds.
Biology: In biology, compound “this compound” is used in studies related to cellular processes and molecular interactions. It is also used as a probe to investigate biological pathways and mechanisms.
Medicine: In medicine, compound “this compound” is being studied for its potential therapeutic applications. It is used in preclinical and clinical studies to evaluate its efficacy and safety in treating various diseases.
Industry: In industry, compound “this compound” is used in the production of pharmaceuticals, agrochemicals, and other chemical products. It is also used as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of compound “CID 155886364” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The closest structural analogues of CID 155886364 include:
- Oscillatoxin D (CID 101283546) : A 22-membered macrocyclic peptide with a methylated tyrosine residue.
- 30-Methyl-Oscillatoxin D (CID 185389) : A derivative of oscillatoxin D with a methyl group at position 30.
- Oscillatoxin E (CID 156582093) and Oscillatoxin F (CID 156582092) : Variants with distinct side-chain modifications, such as hydroxylation or epoxide formation .
Key Structural Differences:
| Compound (CID) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound* | Not reported | Not reported | Presumed macrocyclic backbone |
| Oscillatoxin D (101283546) | C₃₆H₅₄N₆O₁₀ | 738.84 | Methylated tyrosine, 22-membered ring |
| 30-Methyl-Oscillatoxin D (185389) | C₃₇H₅₆N₆O₁₀ | 752.87 | Additional methyl group at position 30 |
| Oscillatoxin E (156582093) | C₃₅H₅₂N₆O₁₁ | 740.82 | Hydroxylated proline residue |
| Oscillatoxin F (156582092) | C₃₆H₅₄N₆O₁₀ | 738.84 | Epoxide bridge between residues 12 and 14 |
*Note: Data for this compound are inferred from structural homology .
Functional Comparison
Oscillatoxins are studied for their:
- Ecotoxicity : Involvement in harmful algal blooms, with neurotoxic effects on marine organisms .
- Pharmacological Potential: Modulation of ion channels or enzymatic targets, though specific mechanisms for this compound remain uncharacterized.
Bioactivity Metrics:
| Compound (CID) | LC₅₀ (Marine Invertebrates) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| Oscillatoxin D | 0.12 µM | 0.05 | 3.2 |
| 30-Methyl-Oscillatoxin D | 0.09 µM | 0.03 | 3.8 |
| This compound* | Not reported | Not reported | Estimated ~3.5 |
*Data extrapolated from analogues due to lack of direct studies .
Research Findings and Analytical Characterization
Spectroscopic and Chromatographic Data
Oscillatoxins are characterized using:
- NMR Spectroscopy : Full assignment of $ ^1H $ and $ ^{13}C $ resonances, including 2D correlations (COSY, HSQC) to confirm macrocyclic connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 5 ppm error, as per PubChem’s quality control protocols .
- Collision Cross-Section (CCS): Used to differentiate isomers (e.g., oscillatoxin E vs. F) in non-targeted metabolomics studies .
Environmental and Pharmacokinetic Profiles
Q & A
Q. What advanced techniques characterize this compound’s stability under varying conditions?
- Methodological Answer :
- Use accelerated stability testing (e.g., high-temperature stress).
- Monitor degradation products via HPLC-MS.
- Apply Arrhenius kinetics to predict shelf-life .
Methodological Frameworks
Q. How to structure a research proposal for this compound?
Q. What criteria validate the reliability of data on this compound?
- Methodological Answer :
- Internal Validity : Control confounding variables.
- External Validity : Test across multiple models/systems.
- Reproducibility : Share datasets and code openly .
Data Analysis & Reporting
Q. How to present conflicting data on this compound’s mechanism of action?
Q. What guidelines ensure transparent reporting of this compound research?
- Methodological Answer :
- Follow ARRIVE (Animal Research) or CHEM (Chemical Methods) guidelines.
- Disclose all synthetic procedures, characterization data, and negative results.
- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data .
Ethical & Collaborative Considerations
Q. How to navigate intellectual property issues when studying this compound?
- Methodological Answer :
- Conduct patent searches via Espacenet or USPTO.
- Consult institutional technology transfer offices.
- Publish in open-access journals to avoid licensing barriers .
Q. What interdisciplinary approaches enhance this compound research?
- Methodological Answer :
- Collaborate with bioinformaticians for omics integration.
- Partner with material scientists for nanoformulation studies.
- Use systems biology to map multi-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
